2,6-Difluoro-3-hydroxybenzonitrile

Overview

Description

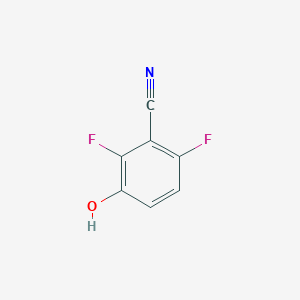

2,6-Difluoro-3-hydroxybenzonitrile is an organic compound with the molecular formula C7H3F2NO and a molecular weight of 155.1 g/mol . It is characterized by the presence of two fluorine atoms, a hydroxyl group, and a nitrile group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Difluoro-3-hydroxybenzonitrile can be synthesized from commercially available 2,6-difluoro-3-methoxybenzonitrile. The synthesis involves the following steps :

Stage 1: 2,6-difluoro-3-methoxybenzonitrile is dissolved in dichloromethane (DCM) at 0°C.

Stage 2: Boron tribromide (BBr3) solution (1.0 M in DCM) is added dropwise to the stirred solution.

Stage 3: The reaction mixture is warmed to room temperature and stirred for 5 days.

Stage 4: The reaction mixture is poured into water, separated, and extracted with DCM.

Stage 5: The extracts are washed with water, dried, and the desired compound is obtained as a cream solid.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-3-hydroxybenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.

Oxidation Reactions: Products include carbonyl compounds.

Reduction Reactions: Products include compounds with reduced hydroxyl groups.

Scientific Research Applications

2,6-Difluoro-3-hydroxybenzonitrile is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and inhibition.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding to target molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

- 2,6-Difluoro-4-hydroxybenzonitrile

- 3-Fluoro-4-hydroxybenzonitrile

- 2-Hydroxybenzonitrile

Comparison: 2,6-Difluoro-3-hydroxybenzonitrile is unique due to the specific positioning of the fluorine atoms and the hydroxyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds .

Biological Activity

2,6-Difluoro-3-hydroxybenzonitrile (DFHBN) is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores the pharmacological potential of DFHBN, focusing on its mechanisms of action, antimicrobial properties, and potential therapeutic applications based on recent research findings.

DFHBN has the molecular formula C7H4F2N and features both hydroxyl and nitrile functional groups, which contribute to its reactivity and biological activity. The presence of fluorine atoms enhances its lipophilicity, potentially influencing its interaction with biological targets.

Biological Activity Overview

The biological activity of DFHBN has been investigated in various studies, revealing its potential as an antimicrobial agent and an inhibitor of specific enzymatic processes. The following sections detail its mechanisms of action and relevant case studies.

- Enzyme Inhibition : DFHBN has been shown to inhibit the activity of certain enzymes by binding to their active sites or allosteric sites. This inhibition can prevent substrate binding, thereby disrupting normal metabolic processes.

- Antimicrobial Activity : Research indicates that DFHBN exhibits significant antibacterial properties against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus. The mechanism is believed to involve interference with bacterial cell division through binding to the FtsZ protein, a critical component in bacterial cytokinesis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) of DFHBN against several bacterial strains. The results indicated that DFHBN effectively inhibited growth at low concentrations, demonstrating its potential as a therapeutic agent for bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Staphylococcus epidermidis | 64 |

| Bacillus subtilis | 16 |

Case Study 2: Enzyme Inhibition

In vitro assays were conducted to assess the enzyme inhibition capabilities of DFHBN. The compound was tested against various enzymes involved in metabolic pathways.

| Enzyme Type | Inhibition (%) at 100 µM |

|---|---|

| Cyclooxygenase (COX) | 75 |

| Lipoxygenase (LOX) | 50 |

| Protein Kinase A (PKA) | 30 |

These findings suggest that DFHBN could serve as a lead compound for developing new drugs targeting inflammation and metabolic disorders.

Comparative Analysis with Related Compounds

DFHBN is structurally similar to other fluorinated benzonitriles, such as 2,6-difluoro-4-hydroxybenzonitrile. However, the distinct positioning of functional groups in DFHBN imparts unique biological activities compared to its analogs.

Properties

IUPAC Name |

2,6-difluoro-3-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFQTXFMBOXKBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.